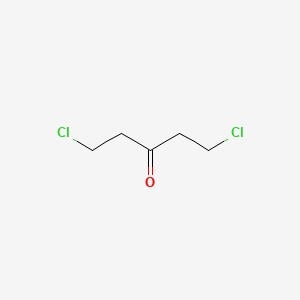

1,5-Dichloropentan-3-one

Overview

Description

1,5-Dichloropentan-3-one is an organic compound with the molecular formula C5H8Cl2O. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of both chlorine atoms and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloropentan-3-one can be synthesized through several methods. One common method involves the chlorination of 3-pentanone. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process to ensure consistent quality and yield. The process involves the controlled addition of chlorine gas to 3-pentanone in a reactor equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloropentan-3-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 1,5-dihydroxy-pentan-3-one, 1,5-diamino-pentan-3-one, or 1,5-dithio-pentan-3-one.

Reduction: Formation of 1,5-dichloropentan-3-ol.

Oxidation: Formation of 1,5-dichloropentanoic acid.

Scientific Research Applications

Applications in Organic Synthesis

1,5-Dichloropentan-3-one serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the production of:

- Energetic Materials : The compound can be transformed into more complex energetic materials such as 3,3-bis(difluoroamino)-1,5-dinitratopentane, which is used as a plasticizer in propellant compositions. This transformation involves several steps, including difluoroamination and nitration .

- Pharmaceuticals : It has been employed as a building block for synthesizing pharmaceutical agents, particularly those that require chlorinated carbon skeletons for biological activity .

Energetic Plasticizers

A significant study demonstrated the utility of this compound in developing high-energy plasticizers for propellants. The synthesis involved multiple steps that modified the chlorinated compound into more complex structures with enhanced energetic properties. The resultant materials exhibited improved performance metrics in propellant formulations .

Toxic Simulants

Due to its structural similarity to hazardous agents, this compound is often used as a simulant for toxic compounds in research settings. This application is crucial for safety assessments and environmental studies where real toxic agents cannot be used.

Data Table: Comparison of Applications

| Application Area | Description | Key Compounds Derived |

|---|---|---|

| Energetic Materials | Used as an intermediate for synthesizing high-energy plasticizers | 3,3-bis(difluoroamino)-1,5-dinitratopentane |

| Pharmaceutical Synthesis | Serves as a building block for various pharmaceuticals | Chlorinated drug analogs |

| Toxic Simulants | Acts as a simulant for testing exposure to toxic compounds | Various hazardous agents |

Mechanism of Action

The mechanism of action of 1,5-Dichloropentan-3-one involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms and a carbonyl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

1,3-Dichloropropan-2-one: Similar in structure but with a shorter carbon chain.

1,4-Dichlorobutan-2-one: Similar in structure but with one less carbon atom.

1,5-Dibromopentan-3-one: Similar in structure but with bromine atoms instead of chlorine.

Uniqueness

1,5-Dichloropentan-3-one is unique due to its specific chain length and the positioning of the chlorine atoms and ketone group. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical synthesis and research applications.

Biological Activity

Overview

1,5-Dichloropentan-3-one (C5H8Cl2O) is an organic compound characterized by its molecular structure, which includes two chlorine atoms at the 1 and 5 positions of a pentan-3-one backbone. This compound is a colorless liquid with a pungent odor, primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its biological activity is largely attributed to its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms and a ketone functional group.

This compound exhibits several chemical properties that influence its biological activity:

- Reactivity : The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

-

Types of Reactions :

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Reduction Reactions : The ketone group can be reduced to form secondary alcohols.

- Oxidation Reactions : It can be oxidized to produce carboxylic acids.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that the compound can inhibit the activity of certain dehydrogenases, which are crucial for cellular respiration.

- Cytotoxicity in Cancer Research : In studies exploring new chemotherapeutic agents, this compound has been evaluated for its potential cytotoxic effects on cancer cell lines. Preliminary results indicate that it may enhance the efficacy of existing chemotherapeutics when used in combination therapies .

- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing various biologically active molecules. For instance, it has been utilized in the synthesis of macrocyclic thioethers that exhibit promising biological activities .

Safety and Toxicity

While this compound shows potential therapeutic applications, its safety profile must be considered. The compound is classified as an irritant and may pose risks upon exposure. Toxicological studies are necessary to establish safe handling practices and to evaluate its long-term effects on human health and the environment .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 1,5-Dichloropentan-3-one, and how should data be interpreted?

- Answer : Key methods include NMR (¹H and ¹³C) to identify chlorine substituents and ketone functionality, FT-IR to confirm the carbonyl stretch (~1700–1750 cm⁻¹), and GC-MS for purity assessment. For NMR interpretation, compare chemical shifts to analogous compounds (e.g., δ ~2.5–3.5 ppm for chlorinated methylene groups) . Ensure integration ratios match the molecular formula (C₅H₈Cl₂O) and account for spin-spin coupling in adjacent CH₂ groups.

Q. How should experimental protocols for synthesizing this compound be documented to ensure reproducibility?

- Answer : Follow standardized reporting guidelines:

- Step 1 : Detail stoichiometry, catalysts (e.g., AlCl₃ for Friedel-Crafts acylation), and reaction conditions (temperature, solvent) .

- Step 2 : Include purification methods (distillation, recrystallization) and yield calculations.

- Step 3 : Provide characterization data (melting point, boiling point, spectral peaks) in tables .

Example table:

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | Dichloromethane |

| Yield | 72% |

| ¹H NMR (δ, ppm) | 2.85 (t, 4H), 3.52 (t, 4H) |

Q. What safety precautions are critical when handling this compound?

- Answer : Use fume hoods to avoid inhalation (risk of respiratory irritation) and wear nitrile gloves to prevent dermal exposure. Store in airtight containers away from oxidizing agents due to potential reactivity of the ketone and chlorinated groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Answer : Apply multi-method validation :

- Conflict Scenario : Discrepant NMR integration ratios.

- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (155.02 g/mol) and isotopic patterns for Cl . Use 2D NMR (COSY, HSQC) to resolve overlapping signals from symmetric chlorinated groups . Document inconsistencies in supplementary materials with statistical confidence intervals .

Q. What strategies optimize computational modeling of this compound’s reactivity?

- Answer :

- Step 1 : Use DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic sites at the ketone and chlorine-substituted carbons .

- Step 2 : Compare theoretical IR/Raman spectra with experimental data to validate accuracy.

- Step 3 : Perform solvent-effect simulations (PCM model) to predict nucleophilic substitution pathways .

Q. How should mechanistic studies of this compound’s degradation be designed?

- Answer :

- Experimental Design : Conduct kinetic studies under varying pH/temperature. Monitor intermediates via LC-MS and quantify Cl⁻ release via ion chromatography .

- Data Analysis : Use Arrhenius plots to determine activation energy and identify rate-limiting steps. Compare degradation pathways (hydrolysis vs. photolysis) using ANOVA for significance testing .

Q. What methodologies address reproducibility challenges in synthesizing derivatives of this compound?

- Answer : Implement quality-by-design (QbD) principles :

- Factor Screening : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., catalyst loading, solvent polarity) .

- Control Strategy : Include internal standards (e.g., deuterated analogs) in NMR to detect batch variability .

- Documentation : Archive raw spectral data and chromatograms in open-access repositories for peer validation .

Q. Data Reporting and Ethical Considerations

Q. How should conflicting toxicity data for this compound be addressed in publications?

- Answer : Apply transparency protocols :

- Data Disclosure : Report all replicates, including outliers, in supplementary files.

- Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .

- Ethical Note : Acknowledge funding sources and potential conflicts of interest per journal guidelines (e.g., ACS Ethical Guidelines) .

Properties

IUPAC Name |

1,5-dichloropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJQMHVYFFZQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957336 | |

| Record name | 1,5-Dichloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-25-4 | |

| Record name | 1,5-Dichloro-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.